molecular formula C10H15NO3S B1599083 N-(2-hydroxypropyl)-4-methylbenzenesulfonamide CAS No. 59724-53-7

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B1599083
CAS No.: 59724-53-7
M. Wt: 229.3 g/mol
InChI Key: RQOBKAQJZDLRFJ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Electronic Properties

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and related derivatives have been studied for their spectroscopic properties and electronic structures. These studies use techniques like NMR, FT-IR spectroscopy, and elemental analysis, combined with density functional theory calculations. Such investigations are crucial for understanding molecular characteristics like ionization potential, electron affinity, and intramolecular charge transfer, which are essential for predicting the stability and reactivity of these molecules (Mahmood et al., 2016).

DNA Binding and Anticancer Activity

The interaction of sulfonamide derivatives with DNA and their potential anticancer activities have been a subject of research. Studies demonstrate that certain copper(II)-sulfonamide complexes exhibit significant binding affinity to DNA and can induce DNA damage, leading to apoptosis in tumor cells. This property is crucial for developing new therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Structural Features and Synthesis Methods

Research has also focused on the synthesis and structural characterization of this compound derivatives. These studies involve various synthesis methods and structural analysis through techniques like X-ray crystallography and DFT calculations. Understanding the structure and synthesis pathways is vital for designing and developing new compounds with desired properties (Nikonov et al., 2019).

Quantum-Chemical Calculations for Antioxidant Activity

Quantum-chemical calculations have been applied to derivatives of this compound to evaluate their antioxidant activities. These theoretical calculations help in understanding the molecular orbitals and energy levels, which are important for assessing their effectiveness as antioxidants (Peiming et al., 2022).

Antimicrobial and DNA Interaction Studies

Some studies focus on the antimicrobial properties of this compound derivatives and their interactions with DNA. These include evaluating the efficacy of these compounds against various bacterial strains and understanding their mechanism of interaction with DNA. Such studies are crucial for the development of new antibacterial agents (Kharwar & Dixit, 2021).

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBKAQJZDLRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389673
Record name N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-53-7
Record name N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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